Diglyceryl caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglyceryl caprylate is a compound widely used in the cosmetic and pharmaceutical industries. It is an ester derived from glycerol and caprylic acid, known for its multifunctional properties, including antimicrobial activity, emollient effects, and skin-conditioning benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglyceryl caprylate is synthesized through the esterification of glycerol with caprylic acid. The process typically involves the use of an acidic catalyst to facilitate the reaction. The reaction conditions include maintaining a specific temperature and pressure to achieve optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where glycerol and caprylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diglyceryl caprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Glycerol and caprylic acid in the presence of an acidic catalyst.
Hydrolysis: Water and a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol and caprylic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Diglyceryl caprylate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in various formulations.
Biology: Acts as an antimicrobial agent in cosmetic and pharmaceutical products.
Medicine: Enhances the bioavailability of poorly soluble drugs in lipid-based drug delivery systems.
Industry: Utilized in the production of self-preserving cosmetic formulations and as a preservative booster
Mechanism of Action
Diglyceryl caprylate exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Emollient Effects: Forms a protective barrier on the skin, preventing moisture loss and enhancing skin hydration.
Skin Penetration Enhancer: Increases the permeability of the skin, allowing for better absorption of active ingredients
Comparison with Similar Compounds
Similar Compounds
- Glyceryl caprylate
- Caprylyl glycol
- Ethylhexylglycerin
- Bis-diglyceryl polyacyladipate-2
Uniqueness
Diglyceryl caprylate stands out due to its combination of antimicrobial, emollient, and skin-conditioning properties. Unlike some similar compounds, it is effective at lower concentrations and can be used in a variety of formulations without compromising product stability .
Properties
CAS No. |
148618-57-9 |
---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octanoate |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-14(18)20-11-13(17)10-19-9-12(16)8-15/h12-13,15-17H,2-11H2,1H3 |
InChI Key |
ZQEOGELFLULIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.